molecular formula C14H11N3O3S2 B12212745 N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B12212745
M. Wt: 333.4 g/mol
InChI Key: JQTRSQXIPCBHPZ-UHFFFAOYSA-N
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Description

N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene ring system substituted with a carboxamide group and a thiadiazole ring, which is further modified with a methylsulfonyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in synthetic chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.

    Coupling with Naphthalene Derivative: The final step involves coupling the thiadiazole derivative with a naphthalene carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.

    Mafenide: A sulfonamide derivative used as an antibacterial agent.

Comparison

N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is unique due to its combination of a naphthalene ring, thiadiazole ring, and methylsulfonyl group This combination imparts distinct chemical properties and reactivity compared to simpler compounds like diethyl malonate and mafenide

Properties

Molecular Formula

C14H11N3O3S2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C14H11N3O3S2/c1-22(19,20)14-17-16-13(21-14)15-12(18)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,15,16,18)

InChI Key

JQTRSQXIPCBHPZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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